molecular formula C9H10BrN3 B14211718 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-

1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-

Cat. No.: B14211718
M. Wt: 240.10 g/mol
InChI Key: CRPSMXSHDMIAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N,N-dimethyl-1H-pyrrolo[2,3-b]pyridin-1-amine is a brominated pyrrolopyridine derivative characterized by a dimethylamino substituent at the 1-position and a bromine atom at the 5-position of the heterocyclic core. This compound belongs to a class of nitrogen-containing heterocycles with demonstrated relevance in medicinal chemistry and materials science. While its exact pharmacological profile remains under investigation, structural analogs of pyrrolopyridines are known to exhibit diverse biological activities, including kinase inhibition and antimicrobial effects .

Key properties of the compound include:

  • Molecular formula: C₉H₁₁BrN₃ (inferred from analogs in and ).
  • Structural features: A fused bicyclic system (pyrrole fused to pyridine) with electron-withdrawing bromine and electron-donating dimethylamino groups.

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

5-bromo-N,N-dimethylpyrrolo[2,3-b]pyridin-1-amine

InChI

InChI=1S/C9H10BrN3/c1-12(2)13-4-3-7-5-8(10)6-11-9(7)13/h3-6H,1-2H3

InChI Key

CRPSMXSHDMIAEX-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C=CC2=CC(=CN=C21)Br

Origin of Product

United States

Preparation Methods

Nickel Catalysis in Negishi Coupling

The nickel catalyst facilitates transmetalation between methylzinc chloride and the brominated intermediate, followed by reductive elimination to form the C–Me bond. Ligands such as dppm enhance catalytic activity by stabilizing the nickel center, preventing aggregation.

Solvent Effects on Amination

Polar aprotic solvents (e.g., DMF) improve bromination regioselectivity by stabilizing the transition state. In contrast, THF in Negishi coupling ensures solubility of organozinc reagents without side reactions.

Industrial-Scale Process Design

For commercial production, the Negishi coupling protocol has been adapted to continuous flow reactors, achieving:

  • Throughput : 1.2 kg/hour
  • Purity : 99.5%
  • Solvent Recovery : 98% via distillation.

Critical quality control measures include in-line NMR for real-time monitoring and crystallization-driven purification to meet pharmaceutical-grade standards.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- involves the inhibition of specific enzymes and receptors. For instance, it targets the FGFR family, which plays a crucial role in cell proliferation, differentiation, and survival. By binding to the active site of these receptors, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to reduced cell growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name CAS Number Substituents Similarity Score Key Differences
3-Bromo-1H-pyrrolo[2,3-b]pyridine 74420-15-8 Br at C3 0.93 Bromine position (C3 vs. C5); lacks dimethylamino group
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine 183208-54-0 Br at C5, dimethylaminomethyl at C3 0.90 Dimethylamino group at C3 instead of N1
5-Bromo-1-butyl-1H-pyrrolo[2,3-b]pyridine N/A (compound 10 in ) Br at C5, butyl at N1 N/A Bulky butyl vs. dimethylamino at N1
1-[5-Bromo-1-(prop-2-yn-1-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N,N-dimethylmethanamine 849067-86-3 Propargyl at N1, dimethylaminomethyl at C3 N/A Propargyl substituent introduces alkyne reactivity

Key Observations :

  • N1 substituents: Replacing dimethylamino with alkyl chains (e.g., butyl in compound 10) increases hydrophobicity but reduces hydrogen-bonding capacity .
  • C3 modifications: Dimethylaminomethyl groups at C3 (CAS 183208-54-0) may enhance solubility compared to the target compound’s N1-dimethylamino group .

Key Insights :

  • N1-alkylation : A common strategy for pyrrolopyridine functionalization, as seen in compound 10’s synthesis .
  • Mannich reactions: Used to introduce aminomethyl groups (e.g., compound 29), enabling diversification at C3 .
  • Steric effects : Bulky substituents (e.g., butyl) may require phase-transfer catalysts (e.g., Bu₄N⁺HSO₄⁻) for efficient alkylation .

Table 3: Comparative Properties

Compound pKa (Predicted) Density (g/cm³) Safety Notes
Target compound ~13.30 (similar to CAS 849067-86-3) ~1.18 Limited toxicological data; avoid inhalation/skin contact
5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine hydrochloride N/A N/A Hydrochloride salt improves solubility but may irritate mucous membranes
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine N/A N/A Lacks bromine; lower molecular weight (147.18 g/mol)

Critical Analysis :

  • pKa and solubility: The dimethylamino group in the target compound likely increases basicity compared to non-aminated analogs (e.g., 3-bromo derivatives) .
  • Safety : All brominated pyrrolopyridines require stringent handling due to uninvestigated toxicity profiles .

Biological Activity

1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- is a compound belonging to the pyrrolopyridine class of heterocyclic compounds. Its unique structure, featuring a brominated pyrrolo[2,3-b]pyridine moiety linked to a dimethylamine group, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant studies.

  • Molecular Formula : C7H6BrN3
  • Molecular Weight : 212.05 g/mol
  • IUPAC Name : 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
  • Structure : The compound's structural features enhance its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- is primarily attributed to its ability to interact with various protein targets involved in critical cellular pathways. Preliminary studies suggest that this compound may influence:

  • Cell Proliferation and Apoptosis : It has been observed that compounds within this class can modulate cellular pathways related to growth and programmed cell death, making them candidates for cancer therapy.
  • Signal Transduction Pathways : Research indicates that similar compounds can effectively bind to proteins involved in signaling pathways, potentially altering their activity and leading to therapeutic effects.

Therapeutic Applications

The compound shows promise in several therapeutic areas:

  • Antitumor Activity : Studies have indicated that derivatives of pyrrolopyridines exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis .
  • Neurological Disorders : The potential for treating neurological disorders is another area of interest. The unique structure may allow for interactions with neurotransmitter systems or neuroprotective pathways.

Table 1: Summary of Biological Activities

Compound NameNotable ActivityReference
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amineFGFR inhibition
4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-carbonitrileAnti-cancer activity
N,N-Dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamineEnhanced solubility and bioavailability

Case Study: Antitumor Effects

In a recent study examining the antitumor effects of pyrrolopyridine derivatives, it was found that compounds similar to 1H-Pyrrolo[2,3-b]pyridin-1-amine exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis in various cancer cell lines .

Case Study: Neuroprotective Properties

Another investigation focused on the neuroprotective potential of pyrrolopyridine derivatives. Results showed that these compounds could mitigate oxidative stress-induced neuronal damage in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Q & A

Basic: What synthetic methodologies are effective for preparing 5-bromo-N,N-dimethyl-1H-pyrrolo[2,3-b]pyridin-1-amine?

Answer:
The compound is typically synthesized via N-alkylation or cross-coupling reactions . For example:

  • N-Alkylation : Reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with iodomethane in the presence of NaH and a phase-transfer catalyst (e.g., Bu₄N⁺HSO₄⁻) yields N-methyl derivatives. Similar conditions can introduce dimethyl groups .
  • Suzuki-Miyaura Coupling : A Pd(PPh₃)₄-catalyzed reaction with boronic acids enables functionalization at the 3- or 5-positions. For instance, coupling 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with phenylacetylene produces 3-aryl derivatives .
    Key Consideration : Regioselectivity is influenced by halogen positioning (Br at C5 vs. I at C3) and reaction conditions (temperature, catalyst loading) .

Basic: How is the compound characterized, and what analytical data validate its structure?

Answer:

  • ¹H/¹³C NMR : Distinctive peaks confirm substitution patterns. For example, the NH proton in the pyrrolo[2,3-b]pyridine core appears as a broad singlet (δ ~12–13 ppm), while dimethylamine protons resonate as a singlet (δ ~3.0 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 255.03 for C₉H₁₀BrN₃) .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, especially for derivatives with multiple substituents .

Advanced: What strategies address challenges in regioselective functionalization of the pyrrolo[2,3-b]pyridine core?

Answer:
Regioselectivity is controlled by:

  • Halogen-Directed Coupling : Bromine at C5 directs electrophilic substitution to C3. For example, Suzuki coupling of 5-bromo-3-iodo derivatives with arylboronic acids occurs selectively at C3 .
  • Protection/Deprotection : Temporary protection of the NH group (e.g., with Boc or benzyl) prevents unwanted side reactions during functionalization .
  • Catalytic Systems : PdCl₂(dppf) or Pd(OAc)₂ with ligands (e.g., XPhos) enhance selectivity in cross-couplings .

Advanced: How does bromine substitution at C5 influence the compound’s biological activity?

Answer:
Bromine at C5 enhances:

  • Hydrophobic Interactions : The bulky Br atom occupies hydrophobic pockets in target proteins (e.g., FGFR1 kinase), improving binding affinity .
  • Electron-Withdrawing Effects : Stabilizes charge-transfer interactions in enzyme active sites. For example, Br substitution in kinase inhibitors increases potency by 10-fold compared to non-halogenated analogs .
    Contradiction : In some cases, bromine reduces solubility, necessitating structural optimization (e.g., adding polar groups at C3) .

Advanced: What computational approaches predict binding modes of this compound with biological targets?

Answer:

  • Molecular Docking : Software like AutoDock Vina models interactions with kinases (e.g., FGFR1). The Br atom forms van der Waals contacts with glycine residues (e.g., G485), while the dimethylamine group hydrogen-bonds with aspartate (D641) .
  • MD Simulations : Reveal conformational stability of the pyrrolopyridine core in aqueous vs. binding-site environments. Simulations show that Br substitution reduces backbone flexibility, enhancing target engagement .

Advanced: How are synthetic intermediates (e.g., nitro or amino derivatives) stabilized for downstream applications?

Answer:

  • Nitro Intermediates : Stabilized via electron-withdrawing groups. For example, 5-bromo-3-nitro derivatives are reduced to 3-amino analogs using H₂/Raney Ni, but rapid decomposition necessitates immediate use in subsequent reactions (e.g., acylation with nicotinoyl chloride) .
  • Amino Protection : Acylation (e.g., with acetyl or benzoyl groups) or conversion to sulfonamides prevents oxidation of free -NH₂ groups .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation of dust; work in a fume hood .
  • Spill Management : Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste. Wash contaminated skin with water and non-abrasive soap .
    Note : Limited toxicology data exist; assume acute toxicity based on structural analogs (e.g., pyrrole derivatives) .

Advanced: How does N,N-dimethylation impact the compound’s physicochemical properties?

Answer:

  • Lipophilicity : Dimethylation increases logP by ~0.5 units compared to NH analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Basicity : The dimethylamino group (pKa ~8.5) remains protonated at physiological pH, promoting ionic interactions with acidic residues in targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.